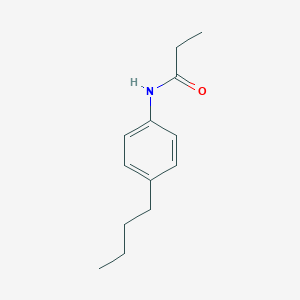
N-(4-butylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)propanamide, also known as Buphenyl, is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Buphenyl is synthesized through a complex chemical process and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-(4-butylphenyl)propanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX, N-(4-butylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-butylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of infection. N-(4-butylphenyl)propanamide has been shown to have a good safety profile and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)propanamide has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-butylphenyl)propanamide is not suitable for all types of experiments and may not be effective in all cases. It is important to carefully consider the specific experimental conditions before using N-(4-butylphenyl)propanamide as a reagent.
Direcciones Futuras
There are several potential future directions for research involving N-(4-butylphenyl)propanamide. One area of interest is the development of new drugs based on the structure of N-(4-butylphenyl)propanamide. Another area of interest is the exploration of the biochemical and physiological effects of N-(4-butylphenyl)propanamide in different animal models and in humans. Additionally, there is potential for the development of new applications for N-(4-butylphenyl)propanamide in fields such as medicine, agriculture, and environmental science. Further research is needed to fully understand the potential of N-(4-butylphenyl)propanamide and its applications in scientific research.
Métodos De Síntesis
N-(4-butylphenyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-butylbenzene with acetic anhydride to form 4-butylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form N-hydroxy-4-butylacetanilide. In the final step, this intermediate is reduced with sodium borohydride to form N-(4-butylphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)propanamide has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis and is also used as a biochemical marker in metabolic studies. It has been shown to have anti-inflammatory, antipyretic, and analgesic effects, making it a potential candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)propanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)14-13(15)4-2/h7-10H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
BQQLNWHZIFNDGR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



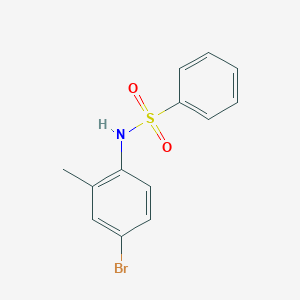

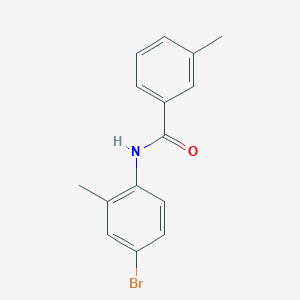


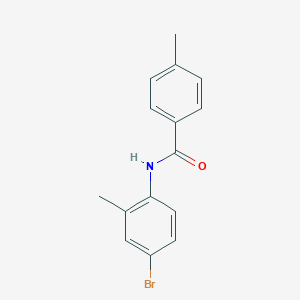
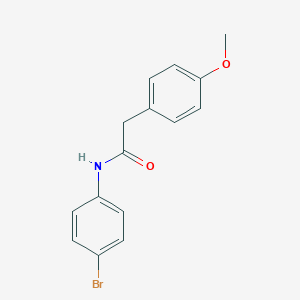
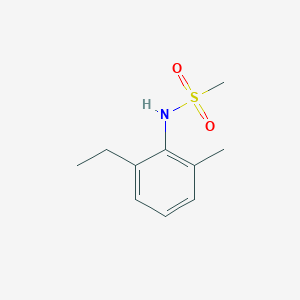
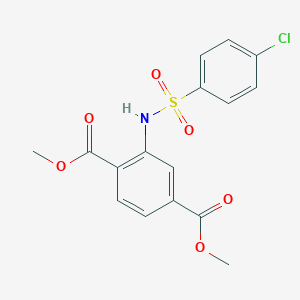
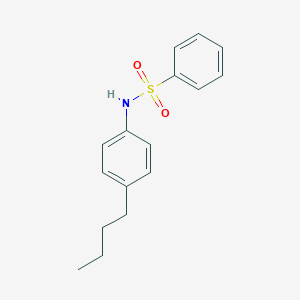

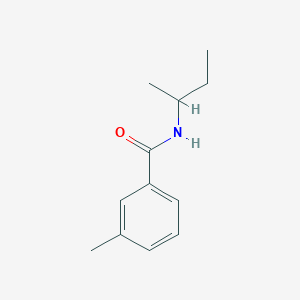
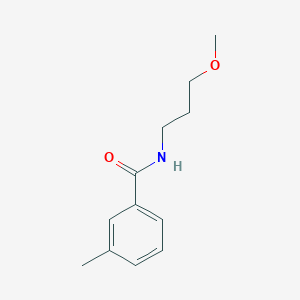
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)